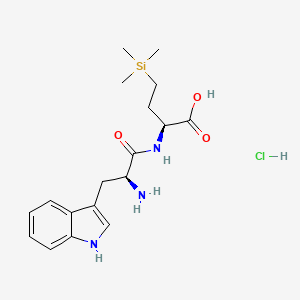
(S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-4-(trimethylsilyl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-4-(trimethylsilyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C18H28ClN3O3Si and its molecular weight is 398.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-4-(trimethylsilyl)butanoic acid hydrochloride, also known by its CAS number 20696-60-0, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C22H22N4O3 with a molecular weight of 390.44 g/mol. It features a complex structure that includes an indole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 20696-60-0 |
| Molecular Formula | C22H22N4O3 |
| Molecular Weight | 390.44 g/mol |
| InChI Key | NQIHMZLGCZNZBN-PXNSSMCTSA-N |
Research indicates that this compound may exhibit various biological activities, primarily through interactions with specific enzymatic pathways and cellular receptors. Notably, it has been studied for its potential inhibitory effects on histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and cancer biology.
Case Studies and Research Findings
- Inhibition of Histone Deacetylases (HDACs) :
- Cell Penetration and Lipophilicity :
- Cytotoxicity in Cancer Cells :
Comparative Analysis with Other Compounds
To better understand the biological activity of this compound, a comparison with other known HDAC inhibitors is useful:
| Compound Name | Mechanism of Action | IC50 (µM) |
|---|---|---|
| Largazole | HDAC inhibition | ~0.05 |
| Suberoylanilide hydroxamic acid (SAHA) | HDAC inhibition | ~0.5 |
| This compound | Proposed HDAC inhibitor | TBD |
Note: IC50 values are indicative and may vary based on experimental conditions.
Safety and Handling
The compound is classified with safety warnings indicating potential hazards upon exposure. Precautionary measures should be taken when handling this substance in laboratory settings.
Hazard Classification
| Hazard Statement | Signal Word |
|---|---|
| H302: Harmful if swallowed | Warning |
| H315: Causes skin irritation | Warning |
| H319: Causes serious eye irritation | Warning |
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-trimethylsilylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3Si.ClH/c1-25(2,3)9-8-16(18(23)24)21-17(22)14(19)10-12-11-20-15-7-5-4-6-13(12)15;/h4-7,11,14,16,20H,8-10,19H2,1-3H3,(H,21,22)(H,23,24);1H/t14-,16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPMTAIADBOXKI-DMLYUBSXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














